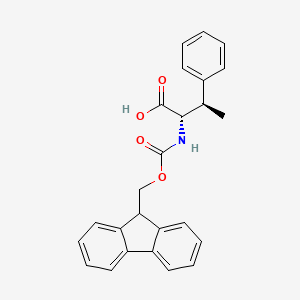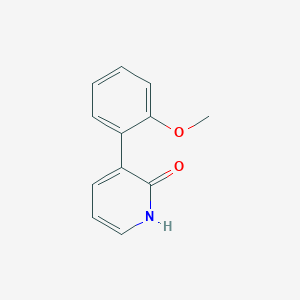
2-Hydroxy-3-(2-methoxyphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(2-methoxyphenyl)pyridine, also known as 2-HMP or 2-hydroxy-3-methoxypyridine, is a substituted pyridine derivative that has a variety of uses in both industrial and scientific research applications. 2-HMP is a colorless to light yellow crystalline solid with a melting point of 128-130°C. Its chemical formula is C7H8NO2, and it is soluble in water, ethanol, and other organic solvents. 2-HMP has a wide range of applications in the pharmaceutical and chemical industries, and it is also used in the synthesis of other compounds.
Applications De Recherche Scientifique
2-Hydroxy-3-(2-methoxyphenyl)pyridine, 95% is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the synthesis of organic compounds, and in the synthesis of polymers. It is also used as a reagent in organic chemistry, and it is used in the synthesis of other compounds, such as 2-hydroxy-3-methoxybenzaldehyde and 2-hydroxy-3-methoxybenzoic acid. 2-Hydroxy-3-(2-methoxyphenyl)pyridine, 95% is also used as a starting material in the synthesis of various other compounds, such as 2-methoxy-3-hydroxyphenylacetic acid and 2-methoxy-3-hydroxy-4-phenylbutanoic acid.
Mécanisme D'action
2-Hydroxy-3-(2-methoxyphenyl)pyridine, 95% is a substituted pyridine derivative, and it acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the activity of COX, 2-Hydroxy-3-(2-methoxyphenyl)pyridine, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-Hydroxy-3-(2-methoxyphenyl)pyridine, 95% has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have neuroprotective effects, and it has been shown to reduce the production of inflammatory cytokines. In addition, 2-Hydroxy-3-(2-methoxyphenyl)pyridine, 95% has been shown to reduce the production of reactive oxygen species, which can damage cells and cause oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-3-(2-methoxyphenyl)pyridine, 95% is a relatively stable compound, and it is relatively easy to synthesize in the laboratory. It is also relatively non-toxic, and it is soluble in a variety of solvents. However, 2-Hydroxy-3-(2-methoxyphenyl)pyridine, 95% is not very soluble in water, and it is not very stable in the presence of light or air.
Orientations Futures
In the future, 2-Hydroxy-3-(2-methoxyphenyl)pyridine, 95% could be used in the development of new pharmaceuticals for the treatment of inflammation and pain. It could also be used in the synthesis of new organic compounds and polymers. Additionally, 2-Hydroxy-3-(2-methoxyphenyl)pyridine, 95% could be used in the development of new compounds for use in organic chemistry, and it could be used in the development of new compounds for use in drug delivery systems. Finally, 2-Hydroxy-3-(2-methoxyphenyl)pyridine, 95% could be used in the development of new compounds for use in medical imaging and diagnostics.
Méthodes De Synthèse
2-Hydroxy-3-(2-methoxyphenyl)pyridine, 95% can be synthesized through different methods. One of the most common methods is the reaction of 2-methoxyphenol and pyridine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually conducted at room temperature, and the product is isolated by filtration. Another method of synthesis is the reaction of 2-methoxyphenol and pyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at temperatures between 80-100°C, and the product is isolated by filtration.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-7-3-2-5-9(11)10-6-4-8-13-12(10)14/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQSPOATFVLVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439586 |
Source


|
| Record name | MolPort-015-144-432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143074-70-8 |
Source


|
| Record name | MolPort-015-144-432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6318443.png)

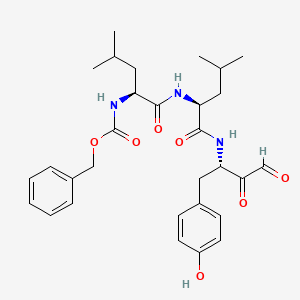
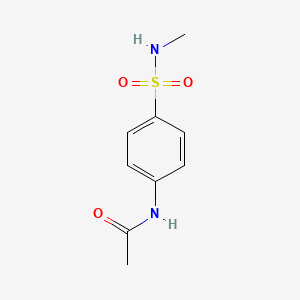
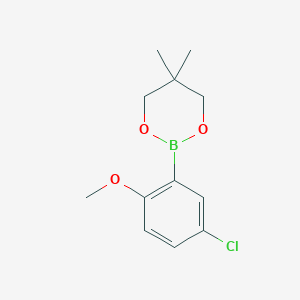
![2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6318471.png)





